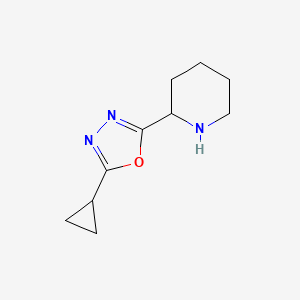
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is an intricate organic compound that integrates unique chemical groups to form a molecule with significant potential for research applications. This compound is particularly notable due to its combination of the 1,2,4-oxadiazole ring and thiophene ring attached to a cyclohexyl urea backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps starting from commercially available precursors. The process generally begins with the synthesis of the 1,2,4-oxadiazole ring, followed by the incorporation of the thiophene ring. The intermediate is then reacted with cyclohexyl isocyanate under appropriate conditions to form the final product. Optimal reaction conditions such as temperature, solvents, and catalysts can vary, and are usually fine-tuned to maximize yield and purity.
Industrial Production Methods: Large-scale production methods would likely involve batch or continuous-flow reactors, ensuring consistent product quality. The procedures would be optimized for scalability, cost-effectiveness, and environmental considerations, utilizing robust purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides and sulfones.
Reduction: Reduction of the oxadiazole ring can yield hydrazides.
Substitution: Electrophilic aromatic substitution reactions on the thiophene ring and nucleophilic substitutions at the oxadiazole ring are possible.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: Using halogenating agents or nucleophiles under conditions that facilitate the substitution.
Major Products: The products vary with the type of reaction but can include a wide array of derivatives such as sulfoxides, sulfones, and hydrazides.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has diverse applications in research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials or catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects. Its structure suggests that it might interact with various biological targets, paving the way for drug development.
Industry: Could be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is linked to its ability to interact with molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the urea and oxadiazole groups allows for specific interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and are an active area of research.
Vergleich Mit ähnlichen Verbindungen
1-Phenethyl-3-(1-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(2-phenylethyl)urea
Uniqueness: Compared to its analogs, 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea offers a distinct combination of structural features that may confer unique reactivity and biological activity. This uniqueness can be exploited to develop compounds with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIJYSJCPEQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)
![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)

![7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2895876.png)


![4-(Pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2895880.png)

![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)




